![molecular formula C22H22N4O3S B6546679 N-(4-methoxyphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946271-55-2](/img/structure/B6546679.png)
N-(4-methoxyphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
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Description
N-(4-methoxyphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.14126175 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(4-methoxyphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential pharmaceutical applications. Understanding its biological activity is crucial for evaluating its therapeutic efficacy and safety.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 358.43 g/mol
- IUPAC Name : N-(4-methoxyphenyl)-2-{2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phospholipase A2 (PLA2) enzymes, which are critical in inflammatory responses and membrane phospholipid metabolism. This inhibition can lead to reduced inflammation and altered lipid metabolism .
- Anticancer Activity : Preliminary studies suggest that related compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Biological Activity Data
Activity Type | Observed Effects | Reference |
---|---|---|
Enzyme Inhibition | Inhibition of PLA2 | |
Anticancer Potential | Induces apoptosis in cancer cells | |
Anti-inflammatory Effects | Reduction in inflammatory markers |
Case Studies
A recent study investigated the effects of similar compounds on cancer cell lines. The study found that these compounds significantly reduced cell viability in breast cancer cells through apoptosis induction. The mechanism was linked to the modulation of signaling pathways involving caspases and Bcl-2 family proteins .
Another case study focused on the anti-inflammatory properties of structurally related compounds. It was demonstrated that these compounds effectively reduced levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for conditions like rheumatoid arthritis and other inflammatory diseases .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-17-7-5-16(6-8-17)24-20(27)14-30-21-18-3-2-4-19(18)26(22(28)25-21)13-15-9-11-23-12-10-15/h5-12H,2-4,13-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRNTSTUQAPFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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